molecular formula C14H15N3O3 B2919093 3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine CAS No. 2034477-63-7

3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine

Cat. No.: B2919093
CAS No.: 2034477-63-7
M. Wt: 273.292
InChI Key: OUYHGSHTEUBWPA-UHFFFAOYSA-N
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Description

3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound that features a pyridazine ring substituted with a furan-carbonyl-pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a pyrrolidine derivative, followed by cyclization to form the pyridazine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyridazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine
  • 3-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine
  • 3-{[1-(benzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine

Uniqueness

3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

furan-3-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10-2-3-13(16-15-10)20-12-4-6-17(8-12)14(18)11-5-7-19-9-11/h2-3,5,7,9,12H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYHGSHTEUBWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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